3-(2-{2-[(E)-1,3-Dimethylbutylidene]hydrazino}-1,3-thiazol-4-YL)-2H-chromen-2-one
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Description
3-(2-{2-[(E)-1,3-Dimethylbutylidene]hydrazino}-1,3-thiazol-4-YL)-2H-chromen-2-one is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 3-(2-{2-[(E)-1,3-Dimethylbutylidene]hydrazino}-1,3-thiazol-4-YL)-2H-chromen-2-one represents a novel class of bioactive molecules with significant potential in medicinal chemistry. This article explores its biological activities, focusing on antitumor properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- IUPAC Name : this compound
This compound features a chromenone core linked to a thiazole ring via a hydrazine moiety, which is essential for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor activity of this compound against various cancer cell lines. The following table summarizes the findings from key research articles:
The biological activity of the compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to activate caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It inhibits key proteins involved in the cell cycle, preventing proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death.
Case Study 1: HepG2 Cell Line
In a study focusing on the HepG2 liver cancer cell line, the compound exhibited an IC₅₀ value of 4.90 µM , indicating potent cytotoxicity. The mechanism was linked to the activation of caspases 3 and 9, which are crucial for apoptosis.
Case Study 2: MCF-7 Cell Line
Another study evaluated the effect on MCF-7 breast cancer cells, reporting an IC₅₀ of 5.20 µM . The results suggested that the compound induced cell cycle arrest at the G0/G1 phase, leading to reduced cell proliferation.
Properties
Molecular Formula |
C18H19N3O2S |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-[2-[(2E)-2-(4-methylpentan-2-ylidene)hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one |
InChI |
InChI=1S/C18H19N3O2S/c1-11(2)8-12(3)20-21-18-19-15(10-24-18)14-9-13-6-4-5-7-16(13)23-17(14)22/h4-7,9-11H,8H2,1-3H3,(H,19,21)/b20-12+ |
InChI Key |
MFXLZKIOQXMLDL-UDWIEESQSA-N |
Isomeric SMILES |
CC(C)C/C(=N/NC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O)/C |
Canonical SMILES |
CC(C)CC(=NNC1=NC(=CS1)C2=CC3=CC=CC=C3OC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.